[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid
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Overview
Description
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
- “[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” likely interacts with its targets through electrophilic substitution reactions. In these reactions, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate .
- The compound may undergo nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. This process could lead to changes in the target’s function or downstream signaling pathways .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step involves the substitution reaction where a chloro-phenyl group is introduced to the pyrazole ring using reagents like 2-chlorobenzoyl chloride.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloro-phenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on their efficacy in treating conditions such as inflammation, infections, and certain types of cancer.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Chloro-phenyl)-3-methyl-1H-pyrazol-4-yl]-acetic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
[1-(2-Bromo-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid: Contains a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.
[1-(2-Chloro-phenyl)-5-hydroxy-1H-pyrazol-4-yl]-acetic acid: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
The presence of both the hydroxyl and chloro-phenyl groups in [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid imparts unique chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the chloro-phenyl group contributes to its stability and potential biological activity.
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXJLIZRHKAEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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